2,3,4-Trichlorobenzyl alcohol

Description

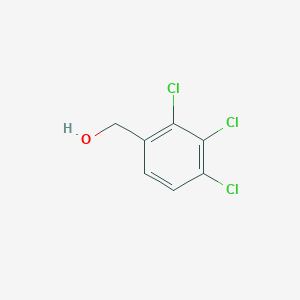

2,3,4-Trichlorobenzyl alcohol (C₇H₅Cl₃O) is a chlorinated derivative of benzyl alcohol, characterized by three chlorine atoms substituted at the 2-, 3-, and 4-positions of the benzene ring. This compound belongs to the class of halogenated aromatic alcohols, which are widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their reactivity and antimicrobial properties.

Properties

IUPAC Name |

(2,3,4-trichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPHHMDTDHMBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trichlorobenzyl alcohol can be synthesized through several methods:

Reduction of 2,3,4-Trichlorobenzaldehyde: One common method involves the reduction of 2,3,4-Trichlorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichlorobenzyl alcohol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: 2,3,4-Trichlorobenzaldehyde.

Substitution: 2,3,4-Trichlorobenzyl chloride.

Scientific Research Applications

Antimicrobial Properties

Broad-Spectrum Activity

TCBA exhibits significant antimicrobial activity against a range of microorganisms. Studies have shown that it is effective against both gram-positive and gram-negative bacteria, making it a valuable compound in the development of disinfectants and antiseptics. The compound's mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis and death.

Case Study: Dental Health

Research has demonstrated that TCBA can inhibit the growth of dental plaque microorganisms, including strains associated with periodontitis. A study published in Drugs highlighted its efficacy against 115 strains of dental plaque, showing particularly strong activity against Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis . This suggests its potential use in oral hygiene products.

Pharmaceutical Applications

Throat Lozenges

TCBA is commonly used in throat lozenges due to its analgesic and antiseptic properties. Formulations containing TCBA have been shown to provide relief from sore throats by reducing inflammation and pain. A notable product is Neo-angin, which combines TCBA with other active ingredients to enhance its therapeutic effects .

Local Anesthetic Effects

Recent studies indicate that TCBA possesses local anesthetic properties, potentially making it useful in formulations aimed at pain relief. Its action appears to involve the blockade of sodium channels, similar to traditional local anesthetics . This dual functionality as both an antimicrobial agent and a local anesthetic positions TCBA as a versatile compound in pharmaceutical applications.

Topical Treatments

Formulations for Inflammatory Conditions

The use of TCBA in topical formulations has been explored for treating various inflammatory skin conditions. Patents have reported its effectiveness in ointments and creams for conditions such as psoriasis and insect bites . The compound's ability to reduce inflammation while providing antimicrobial action makes it suitable for these applications.

Toxicological Considerations

While TCBA shows promise in various applications, it is essential to consider its safety profile. Toxicological studies indicate that high doses may lead to irritation or adverse reactions in sensitive individuals. Regulatory assessments have categorized it as not posing significant risks when used within established guidelines . Ongoing research into its long-term effects and safety will be crucial for expanding its applications.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Antimicrobial | Dental products, disinfectants | Broad-spectrum activity against pathogens |

| Pharmaceutical | Throat lozenges | Pain relief, anti-inflammatory effects |

| Topical treatments | Creams for skin conditions | Reduces inflammation, antimicrobial properties |

| Toxicology | Safety assessments | Established safety profile at recommended doses |

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi, leading to cell death . The exact molecular pathways and targets are still under investigation, but it is believed to involve the denaturation of proteins and interference with cellular processes .

Comparison with Similar Compounds

Structural Isomerism and Chlorination Patterns

The position and number of chlorine substituents significantly influence the properties of chlorinated benzyl alcohols. Key structural analogs include:

- 2,4,6-Trichlorobenzyl alcohol : A symmetric trichloro derivative with substituents at the 2-, 4-, and 6-positions.

- 2,3-Dichlorobenzyl alcohol and 3,4-Dichlorobenzyl alcohol : Dichloro isomers with varying chlorine positions.

- 3,5-Dichlorobenzyl alcohol : A less symmetric dichloro derivative with a melting point of 79–82°C.

Physical Properties

A comparative analysis of physical properties is summarized below:

| Compound | Melting Point (°C) | Solubility (Polarity) | Molecular Weight (g/mol) | Source |

|---|---|---|---|---|

| 2,3,4-Trichlorobenzyl alcohol* | Not reported | Likely low (hydrophobic) | 215.48 (calculated) | Inferred |

| 2,4,6-Trichlorobenzyl alcohol | Not reported | Low | 215.48 | [3] |

| 3,5-Dichlorobenzyl alcohol | 79–82 | Moderate | 177.02 | [5] |

| 2,3-Dichlorobenzyl alcohol | Not reported | Moderate | 177.02 | [3] |

*Note: Experimental data for this compound is absent in the provided evidence; values are inferred from analogs.

Key Findings :

Chemical Reactivity

Chlorinated benzyl alcohols participate in esterification, oxidation, and nucleophilic substitution reactions. For example:

- Esterification : Analogous to 4-toluoyloxybenzylic alcohol synthesis (47% yield via toluoyl chloride reaction), this compound may form esters, though steric hindrance from three chlorine atoms could reduce reaction efficiency.

- Oxidation : Chlorine’s electron-withdrawing effect increases the acidity of the hydroxyl group, facilitating oxidation to benzaldehydes or carboxylic acids.

Biological Activity

2,3,4-Trichlorobenzyl alcohol (TCBA) is a chlorinated aromatic compound that has garnered attention for its biological activity, particularly in antimicrobial and antiviral applications. This article explores the biological properties of TCBA, including its mechanisms of action, pharmacodynamics, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C7H5Cl3O

- CAS Number : 38594-42-2

TCBA's biological activity is primarily attributed to its ability to disrupt cellular processes in microorganisms. The following mechanisms have been proposed:

- Antimicrobial Activity : TCBA exhibits broad-spectrum antimicrobial properties, effectively inhibiting the growth of various bacteria and fungi. Its mechanism may involve disruption of cell membrane integrity and interference with metabolic pathways.

- Virucidal Properties : In vitro studies indicate that TCBA can denature viral proteins, leading to the inactivation of enveloped viruses such as influenza and respiratory syncytial virus (RSV) .

Pharmacodynamics

TCBA has been studied for its pharmacokinetic properties and biological effects:

- Absorption and Distribution : Following administration, TCBA is rapidly absorbed and reaches peak concentrations within minutes. Its distribution in tissues remains to be fully elucidated.

- Metabolism : TCBA is metabolized in the liver, potentially forming various metabolites that may contribute to its biological effects .

Biological Activity Data

| Activity Type | Target Organisms | MIC (µM) |

|---|---|---|

| Antibacterial | Streptococcus pyogenes | 200 |

| Haemophilus influenzae | 150 | |

| Porphyromonas gingivalis | 100 | |

| Antiviral | Influenza A virus | Effective |

| Respiratory Syncytial Virus (RSV) | Effective |

Case Studies

-

Efficacy Against Pharyngitis :

A randomized controlled trial evaluated the effectiveness of lozenges containing TCBA against post-operative sore throat (POST) symptoms. The results indicated significant relief compared to control groups, suggesting that TCBA can alleviate throat discomfort effectively . -

Virucidal Activity :

A study demonstrated that lozenges containing amylmetacresol and TCBA showed virucidal effects against several enveloped viruses. The mechanism was hypothesized to involve the denaturation of viral proteins and disruption of lipid membranes . -

Toxicological Studies :

Toxicological evaluations have shown that high doses of TCBA can lead to irritation in animal models, particularly affecting the gastrointestinal tract. The no-observed-adverse-effect level (NOAEL) was determined to be around 200 mg/kg/day when administered in propylene glycol .

Q & A

Basic: What synthetic methodologies are commonly employed for the laboratory-scale synthesis of 2,3,4-Trichlorobenzyl alcohol?

Methodological Answer:

this compound can be synthesized via electrophilic aromatic substitution or reduction of corresponding benzaldehyde derivatives. A general approach involves halogenation of benzyl alcohol precursors under controlled conditions. For example:

- Reductive methods : Reduction of 2,3,4-trichlorobenzaldehyde using NaBH₄ or LiAlH₄ in anhydrous ethanol, followed by purification via column chromatography .

- Multi-step synthesis : Chlorination of benzyl alcohol derivatives using Cl₂ or SOCl₂, with careful control of reaction temperature and stoichiometry to avoid over-halogenation. Intermediate products should be characterized via GC-MS or NMR to confirm regioselectivity .

Advanced: How can reaction conditions be optimized to enhance the yield and purity of this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst selection : Use Lewis acids (e.g., FeCl₃) to direct chlorination to specific positions on the benzene ring .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve halogenation efficiency by stabilizing intermediates .

- Purification : Employ fractional distillation or preparative HPLC to isolate the target compound from isomers (e.g., 3,4,5-trichloro derivatives) .

- Analytical validation : Monitor reaction progress using TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion points .

Basic: What analytical techniques are most suitable for characterizing this compound and detecting impurities?

Methodological Answer:

- GC-MS : Resolves impurities like trimethoxybenzyl alcohol derivatives by comparing retention indices and fragmentation patterns against spectral libraries .

- ¹H/¹³C NMR : Confirms regiochemistry of chlorine substituents via coupling constants and chemical shifts (e.g., para-substituted Cl groups show distinct splitting patterns) .

- Elemental analysis : Validates molecular formula (C₇H₅Cl₃O) by quantifying C, H, and Cl content .

Advanced: How do contradictory bioactivity results arise in studies of halogenated benzyl alcohols, and how can they be resolved?

Methodological Answer:

Contradictions often stem from:

- Structural isomerism : For example, 2,3,4- vs. 3,4,5-trichloro isomers exhibit differing antimicrobial potencies due to steric and electronic effects .

- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) testing using protocols like CLSI guidelines to ensure reproducibility .

- Mechanistic studies : Use molecular docking to compare interactions with bacterial targets (e.g., enzyme active sites) across isomers .

Basic: What biological activities have been reported for this compound in antimicrobial research?

Methodological Answer:

- Antifungal activity : Demonstrated against Candida spp. via disruption of cell membrane integrity, with MIC values ranging from 50–100 µg/mL in agar dilution assays .

- Bactericidal kinetics : Saturated aqueous solutions show rapid activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to enhanced solubility and membrane penetration .

Advanced: What methodologies are critical for assessing the environmental fate of this compound degradation products?

Methodological Answer:

- Degradation studies : Perform photolysis (UV irradiation) or hydrolysis (pH-varied aqueous solutions) to identify breakdown products like chlorophenols .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202) to evaluate acute toxicity .

- Analytical workflows : Combine LC-QTOF-MS and isotopic labeling to trace degradation pathways and quantify persistent metabolites .

Basic: How can stability-indicating assays be designed for this compound in pharmaceutical formulations?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂) to simulate stability challenges .

- HPLC-DAD : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to separate degradation products. Validate method specificity via spike recovery tests .

Advanced: What mechanistic insights guide the synthesis of this compound, and how can intermediates be characterized?

Methodological Answer:

- Reaction intermediates : Trap and characterize chloronium ion intermediates using low-temperature NMR (-40°C) .

- Kinetic studies : Monitor halogenation rates via stopped-flow UV-Vis spectroscopy to determine rate-limiting steps .

- Computational modeling : DFT calculations predict regioselectivity in electrophilic substitution, guiding catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.